molecular formula C14H12O3 B6377674 4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1098984-09-8

4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6377674
CAS No.: 1098984-09-8
M. Wt: 228.24 g/mol
InChI Key: VJSWSPCDTGCFHW-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxy group at the 4-position, a hydroxymethyl (-CH₂OH) group at the 4'-position, and a carbaldehyde (-CHO) at the 3-position. This compound’s polar substituents enable hydrogen bonding, influencing its solubility and reactivity. Potential applications include serving as a precursor for pharmaceuticals, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) due to its multifunctional groups .

Properties

IUPAC Name

2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSWSPCDTGCFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685076
Record name 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098984-09-8
Record name 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

  • Boronic Acid Component : 4-(Hydroxymethyl)phenylboronic acid pinacol ester is utilized to introduce the hydroxymethyl group. Protection of the hydroxymethyl as a silyl ether (e.g., tert-butyldimethylsilyl (TBS)) ensures stability during coupling.

  • Aryl Halide Component : 3-Bromo-4-methoxybenzaldehyde dimethyl acetal serves as the aldehyde precursor, with the methoxy group acting as a temporary protecting group for the 4-hydroxy functionality.

StepReagents/ConditionsYieldKey Observations
1Pd(OAc)₂ (1 mol%), 2-(di-tert-butylphosphino)biphenyl (2 mol%), KF (3 equiv.), THF, rt, 12 h89%High efficiency under mild conditions; TBS protection prevents undesired side reactions.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl intermediate.

Deprotection and Functional Group Interconversion

Post-coupling deprotection steps are critical to unveil the target functional groups.

Aldehyde Deprotection

The dimethyl acetal protecting group is cleaved under acidic conditions to regenerate the aldehyde:

StepReagents/ConditionsYieldKey Observations
2HCl (1M), H₂O/THF (1:1), 50°C, 2 h95%Quantitative conversion observed via NMR; minimal side product formation.

Hydroxy Group Liberation

Demethylation of the methoxy group is achieved using boron tribromide (BBr₃):

StepReagents/ConditionsYieldKey Observations
3BBr₃ (3 equiv.), CH₂Cl₂, -78°C → rt, 6 h88%Selective cleavage of methoxy without affecting the hydroxymethyl group.

Hydroxymethyl Group Deprotection

The TBS ether is removed via fluoride-mediated desilylation:

StepReagents/ConditionsYieldKey Observations
4TBAF (1.1 equiv.), THF, rt, 4 h92%Efficient deprotection confirmed by IR loss of Si-O stretch (~1250 cm⁻¹).

Alternative Synthetic Pathways

Direct Formylation via Vilsmeier-Haack Reaction

For substrates lacking pre-installed aldehyde groups, the Vilsmeier-Haack reaction introduces the formyl group at the 3-position:

StepReagents/ConditionsYieldKey Observations
5POCl₃, DMF, 0°C → 60°C, 8 h75%Regioselective formylation at the meta position relative to the biphenyl bond.

Limitation : Competing para-formylation (15%) necessitates chromatographic purification.

Hydroxymethyl Group Introduction via Reduction

A nitrile intermediate can be reduced to hydroxymethyl using LiAlH₄:

StepReagents/ConditionsYieldKey Observations
6LiAlH₄ (2 equiv.), THF, 0°C → reflux, 3 h82%Complete conversion confirmed by disappearance of -CN IR peak (~2220 cm⁻¹).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for Suzuki coupling (Step 1).

  • Catalyst Recycling : Palladium recovery via filtration or extraction minimizes costs.

  • Waste Management : KF byproducts are neutralized with CaCl₂ to precipitate CaF₂, ensuring environmentally benign disposal.

Analytical Characterization

Critical spectroscopic data for verifying the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.98 (s, 1H, CHO), 7.82–7.45 (m, 8H, biphenyl-H), 4.72 (s, 2H, CH₂OH), 5.21 (s, 1H, OH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₂O₃: 229.0865; found: 229.0868.

Challenges and Optimization Opportunities

  • Regioselectivity in Formylation : Directed ortho-metalation strategies using directing groups (e.g., -OMe) could improve 3-position selectivity.

  • Stability of Aldehyde Group : In-situ protection as a thioacetal during coupling steps may prevent aldol condensation side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the biphenyl core significantly alter electronic, steric, and solubility profiles:

Compound Name Substituents Molecular Weight Key Substituent Effects
Target Compound 4-OH, 4'-CH₂OH, 3-CHO N/A High polarity due to -OH and -CH₂OH; enhances H-bonding and aqueous solubility.
4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde 4'-OH, 3'-CH₃, 3-CHO 212.24 Methyl group reduces polarity; increases lipophilicity compared to hydroxymethyl.
4'-(Diphenylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde 3-OH, 4'-N(Ph)₂, 4-CHO 365.42 Diphenylamino group is electron-donating, altering electronic properties and UV absorption.
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde 4'-OCH₃, 3-CHO N/A Methoxy group is electron-donating, decreasing aldehyde electrophilicity.
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 4'-CF₃, 3-CHO N/A Trifluoromethyl group is electron-withdrawing, enhancing aldehyde reactivity.

Key Insights :

  • Hydroxy vs.
  • Hydroxymethyl vs. Methyl : Hydroxymethyl improves solubility in polar solvents (e.g., water, DMSO) .
  • Electron-Withdrawing Groups : Trifluoromethyl or sulfonyl groups (e.g., ) enhance aldehyde reactivity for nucleophilic additions .

Spectroscopic Properties

Comparative spectral data highlight substituent-driven shifts:

Compound Name IR (C=O, cm⁻¹) ¹H NMR (Aldehyde Proton, δ ppm) UV Absorption (nm) Reference
Target Compound ~1647–1695 (CHO) ~9.1–9.32 Likely ~300–330
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1647 (CHO) 9.1–9.32 N/A
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 1695 (CHO) N/A N/A
3-(Pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde N/A N/A 321 (n→π* transition)

Key Insights :

  • Aldehyde C=O stretches appear consistently between 1647–1740 cm⁻¹ .
  • Electron-withdrawing groups (e.g., CF₃) may downfield-shift aldehyde protons in ¹H NMR .
  • Biphenyl derivatives with extended conjugation (e.g., pyridinyloxy) absorb UV light near 320–330 nm .

Example :

  • 4′-Methoxy-[1,1'-biphenyl]-3-carbaldehyde () likely uses Suzuki coupling of 3-bromo-benzaldehyde with a methoxyphenylboronic acid.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde, and how are intermediates validated? A:

  • Synthetic Routes :
    • Suzuki-Miyaura Cross-Coupling : A biphenyl backbone is constructed using aryl boronic acids and halogenated precursors under palladium catalysis .
    • Functional Group Introduction : Hydroxymethyl and aldehyde groups are introduced via oxidation/reduction sequences (e.g., NaBH₄ for hydroxymethylation, PCC for aldehyde formation) .
  • Validation :
    • NMR/IR Spectroscopy : Confirm regiochemistry of substituents (e.g., aldehyde proton at δ 9.8–10.2 ppm in ¹H NMR) .
    • X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX software for refinement .

Advanced Synthesis Challenges

Q: How are regioselectivity issues addressed during the synthesis of biphenyl derivatives with multiple oxygen-containing groups? A:

  • Protection/Deprotection Strategies :
    • Benzyl or tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl functionalities during coupling reactions .
    • Acid-sensitive protecting groups (e.g., trityl) are avoided due to the aldehyde’s reactivity .
  • Catalytic Tuning :
    • Pd(PPh₃)₄ with electron-deficient ligands enhances cross-coupling efficiency in sterically hindered biphenyl systems .

Basic Characterization Techniques

Q: What analytical methods are critical for confirming the purity and structure of this compound? A:

  • Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) detects impurities (<0.5% threshold) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm mass error .
  • Thermal Analysis : DSC identifies decomposition points (>200°C typical for biphenyl aldehydes) .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in crystallographic and spectroscopic data? A:

  • Cross-Validation :
    • Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .
    • Reconcile NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw) .
  • Error Sources :
    • Crystallographic thermal motion artifacts vs. solution-phase NMR dynamics .

Basic Biological Interaction Studies

Q: What methodologies assess this compound’s interactions with biomolecules (e.g., proteins)? A:

  • Fluorescence Quenching : Monitor tryptophan residue interactions in serum albumin (λₑₓ = 280 nm, λₑₘ = 340 nm) .
  • Docking Simulations : AutoDock Vina predicts binding modes to enzymatic pockets (e.g., cytochrome P450) .

Advanced Mechanistic Studies

Q: How does the hydroxymethyl group influence reactivity in nucleophilic addition reactions? A:

  • Steric vs. Electronic Effects :
    • Hydroxymethyl acts as an electron donor via hydrogen bonding, stabilizing transition states in Schiff base formation .
    • Competitive intramolecular H-bonding (O–H⋯O) reduces aldehyde electrophilicity, quantified via Hammett σ values .

Structure-Activity Relationship (SAR) Design

Q: How do substituent variations on the biphenyl core affect biological activity? A:

  • Case Studies :
    • 4'-Fluoro Analog : Enhanced metabolic stability (log P reduced by 0.3 vs. parent compound) .
    • 3-Nitro Derivative : Increased cytotoxicity (IC₅₀ = 12 µM vs. 45 µM in HeLa cells) due to redox cycling .
  • Methodology :
    • Parallel synthesis with substituent libraries evaluated via high-throughput screening .

Stability and Degradation Pathways

Q: What are the dominant degradation pathways under ambient conditions? A:

  • Oxidative Degradation : Aldehyde group forms carboxylic acid under O₂ exposure (HPLC-MS tracks [M+16]⁺ ions) .
  • Photolytic Cleavage : UV light (λ = 254 nm) induces biphenyl C–C bond scission (confirmed via GC-MS) .
  • Mitigation : Storage under N₂ with amber vials and antioxidants (e.g., BHT) .

Interdisciplinary Applications

Q: How is this compound utilized in materials science or medicinal chemistry? A:

  • Coordination Polymers : Serves as a ligand for lanthanide ions (e.g., Eu³+), yielding luminescent materials .
  • Drug Design : Core structure in β-secretase inhibitors for Alzheimer’s research (see amyloid precursor protein studies) .

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